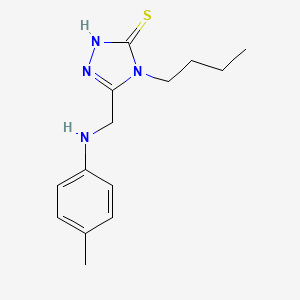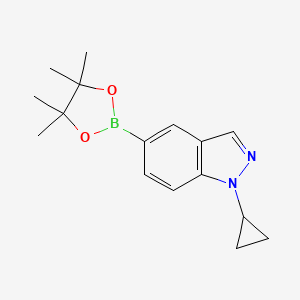![molecular formula C11H10N2O B11766959 Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone is a chemical compound with the molecular formula C11H10N2O. It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound known for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry .
科学研究应用
Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound is studied for its interactions with biological targets, particularly FGFRs, which play a role in cell growth and differentiation.
作用机制
The mechanism of action of Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to reduced cell proliferation and induced apoptosis in cancer cells. This inhibition disrupts the FGFR signaling pathway, which is often abnormally activated in various tumors .
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activity, particularly as FGFR inhibitors.
Cyclopropyl derivatives: Compounds with a cyclopropyl group often exhibit unique chemical and biological properties, making them valuable in medicinal chemistry.
Uniqueness
Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone stands out due to its specific combination of a cyclopropyl group and a pyrrolo[2,3-b]pyridine core. This unique structure contributes to its potent FGFR inhibitory activity and potential therapeutic applications .
属性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
cyclopropyl(1H-pyrrolo[2,3-b]pyridin-6-yl)methanone |
InChI |
InChI=1S/C11H10N2O/c14-10(7-1-2-7)9-4-3-8-5-6-12-11(8)13-9/h3-7H,1-2H2,(H,12,13) |
InChI 键 |
UVZDNZTUTSUDFB-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)C2=NC3=C(C=C2)C=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



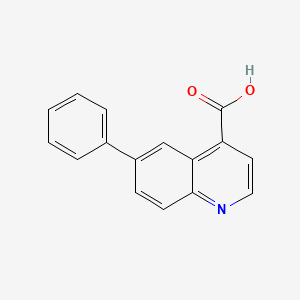
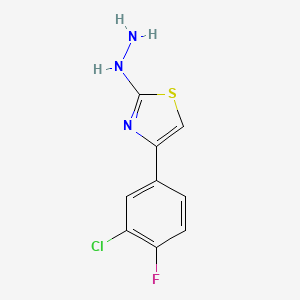
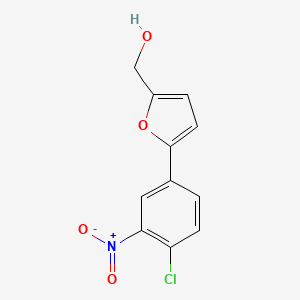
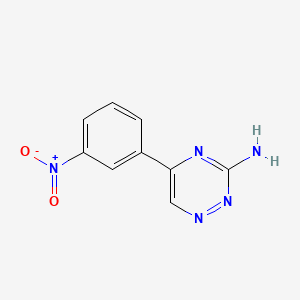
![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one](/img/structure/B11766919.png)
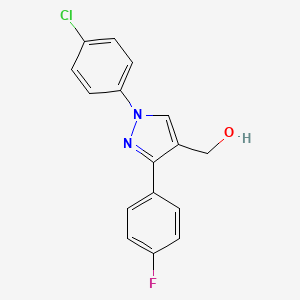
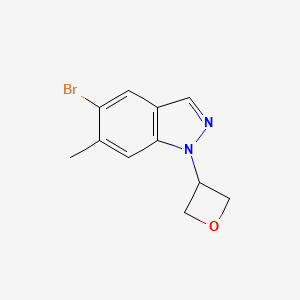
![(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine](/img/structure/B11766945.png)

![7-(Chloromethyl)benzo[d]thiazole](/img/structure/B11766950.png)
